molecular formula C20H30O5 B4002066 diethyl [3-(4-sec-butylphenoxy)propyl]malonate

diethyl [3-(4-sec-butylphenoxy)propyl]malonate

Cat. No.: B4002066
M. Wt: 350.4 g/mol
InChI Key: JXJAHNPNWYYTCT-UHFFFAOYSA-N
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Description

Diethyl [3-(4-sec-butylphenoxy)propyl]malonate is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.20932405 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-Phase Synthesis of Oligonucleotide Glycoconjugates

Katajisto et al. (2004) explored the use of diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate in the solid-phase synthesis of oligonucleotide glycoconjugates bearing different glycosyl groups. This research highlights the utility of malonate derivatives in synthesizing complex biomolecules for potential therapeutic applications, such as targeted drug delivery and biomarker discovery Katajisto, Heinonen, & Lönnberg, 2004.

Electrophilic Amination for N-Alkylation

Niwa, Takayama, and Shimizu (2002) demonstrated the electrophilic amination of diethyl 2-[N-(p-methoxyphenyl)imino]malonate with alkyl Grignard reagents to produce N-alkylation products. This process underscores the role of malonate derivatives in facilitating nucleophilic addition reactions, which are fundamental in organic synthesis and drug development Niwa, Takayama, & Shimizu, 2002.

Synthesis of Anticancer Drug Intermediates

Xiong et al. (2018) focused on diethyl 2-(2-chloronicotinoyl)malonate as an important intermediate in the synthesis of small molecule anticancer drugs. Their work on optimizing the synthesis process for such intermediates is crucial for the development of more effective and accessible treatments for cancer Xiong et al., 2018.

Properties

IUPAC Name

diethyl 2-[3-(4-butan-2-ylphenoxy)propyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-5-15(4)16-10-12-17(13-11-16)25-14-8-9-18(19(21)23-6-2)20(22)24-7-3/h10-13,15,18H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJAHNPNWYYTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCC(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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